[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate amines and nitriles under acidic or basic conditions.
Phosphorylation: The final step involves the phosphorylation of the glycosylated intermediate, which is carried out using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like amines or thiols can replace the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.
Biology: : In biological research, it is employed as a probe to study enzyme mechanisms and as a substrate in biochemical assays.
Medicine: : The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Industry: : Industrial applications include its use in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, inhibiting their replication and transcription processes. It also interacts with enzymes, modulating their activity through competitive or non-competitive inhibition. The pathways involved include the inhibition of DNA polymerase and RNA polymerase, leading to the suppression of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Adenosine triphosphate (ATP): Shares the phosphate groups and ribose moiety but differs in the purine base.
Guanosine triphosphate (GTP): Similar to ATP but with a guanine base.
Cytidine triphosphate (CTP): Contains a cytosine base and similar phosphate groups.
Uniqueness: The uniqueness of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific pyrazolo[4,3-d]pyrimidine core, which imparts distinct chemical and biological properties not found in the more common nucleotides like ATP, GTP, and CTP.
Properties
Molecular Formula |
C10H16N5O13P3 |
---|---|
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7?,8+,9+/m1/s1 |
InChI Key |
DCMOKHVROIRMGQ-ZTYNMTIYSA-N |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.